(Imidazo[2,1-b]benzothiazol-2-yl)methanol

Antipsychotic Drug Discovery Dopamine Receptor Pharmacology Neurochemistry

Select this specific imidazo[2,1-b]benzothiazole scaffold for its unique 2-hydroxymethyl handle, enabling direct oxidation or nucleophilic substitution—versatility absent in methyl or unsubstituted analogs. This building block is critical for SAR-driven programs targeting dopamine D2 receptors, GCR allosteric inhibition, and selective DTH suppression. Ideal for generating focused libraries with validated CNS and immunomodulatory potential.

Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
CAS No. 114095-02-2
Cat. No. B040395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Imidazo[2,1-b]benzothiazol-2-yl)methanol
CAS114095-02-2
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N3C=C(N=C3S2)CO
InChIInChI=1S/C10H8N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-5,13H,6H2
InChIKeyCKPKCVPIDQOXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Imidazo[2,1-b]benzothiazol-2-yl)methanol (CAS 114095-02-2): A Core Scaffold for Neuro- & Immunopharmacology Research


(Imidazo[2,1-b]benzothiazol-2-yl)methanol, identified by CAS number 114095-02-2, is a heterocyclic building block characterized by its imidazo[2,1-b]benzothiazole core and a primary alcohol (-CH2OH) substituent at the 2-position [1]. This core structure is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating activity against a range of targets, including dopamine D2 receptors, p53 protein, and glucocorticoid receptors (GCR) [2][3][4]. Its primary utility lies in its role as a versatile scaffold for generating novel compounds for neuroscience and immunology research programs.

Procurement Guide: Why CAS 114095-02-2 is a Non-Substitutable Key Intermediate for Advanced Research


The (imidazo[2,1-b]benzothiazol-2-yl)methanol scaffold cannot be generically substituted by other imidazo[2,1-b]benzothiazole derivatives due to its unique chemical reactivity profile. The presence of the 2-hydroxymethyl group serves as a crucial functional handle for further derivatization, such as oxidation to a carboxaldehyde or conversion to a leaving group for nucleophilic substitution, a versatility not offered by methyl, unsubstituted, or other common analogs [1]. Furthermore, the specific substitution pattern is essential for achieving target affinity. For instance, SAR studies have established that substitution at the 2-position is critical for optimal dopamine D2 receptor binding [2] and antiulcer activity [3], while modifications at other positions can lead to a loss of potency or a shift in biological profile.

Evidence-Based Differentiators for (Imidazo[2,1-b]benzothiazol-2-yl)methanol (114095-02-2)


Dopamine D2 Receptor Affinity: Quantitative SAR of 2-Substitution

The 2-substituent on the imidazo[2,1-b]benzothiazole core is a critical determinant of dopamine D2 receptor affinity. In a series of 2-substituted derivatives, the hydroxymethyl group of the target compound confers a specific Ki value of 120 nM for the D2 receptor. In contrast, a 2-phenyl analog shows reduced affinity (Ki = 250 nM) while a 2-carboxaldehyde derivative demonstrates significantly higher affinity (Ki = 15 nM) [1]. This demonstrates the precise, tunable nature of the 2-position, where the -CH2OH group serves as an ideal intermediate for generating both more and less potent analogs.

Antipsychotic Drug Discovery Dopamine Receptor Pharmacology Neurochemistry

Benzodiazepine Receptor Modulation: Differentiating Inverse Agonist Activity

The imidazo[2,1-b]benzothiazole scaffold, specifically when substituted at the 2-position, can be tuned for central benzodiazepine receptor (CBR) activity. While the target compound itself is a precursor, closely related 2- and 5-substituted analogs (e.g., compounds 2j, 2k, 2q) exhibit high CBR affinity (Ki < 10 nM) and act as partial inverse agonists, increasing [35S]TBPS binding [1][2]. In contrast, pyrimido[2,1-b]benzothiazole analogs (1c, 1d) demonstrate a partial agonist profile. This functional divergence underscores that even minor structural modifications within the class can invert pharmacological effect, making the specific scaffold of the target compound a valuable starting point for developing negative allosteric modulators.

Anxiolytic Drug Discovery GABA-A Receptor Pharmacology Neuropsychiatric Research

Immunosuppressive Selectivity: DTH Suppression Without Humoral Impact

Within the imidazo[2,1-b]benzothiazole class, 2-substitution is essential for achieving selective immunosuppressive activity. A close analog, 2-(m-hydroxyphenyl)imidazo[2,1-b]benzothiazole, demonstrates potent suppression of delayed-type hypersensitivity (DTH) in a murine model (88% inhibition at 50 mg/kg p.o.) without affecting humoral immunity [1]. This contrasts with other classes of immunosuppressants, like cyclosporine A, which broadly suppress both arms of the immune system. This class-specific profile suggests that derivatives of the target compound, which shares the same core and 2-substitution pattern, may be developed as more selective immunomodulators.

Immunosuppressant Drug Discovery Autoimmune Disease Research Transplantation Medicine

p53 Pathway Modulation: Differentiating Apoptosis Enhancement from Inhibition

The imidazo[2,1-b]benzothiazole scaffold is a privileged structure for targeting the p53 tumor suppressor pathway, but its effect is highly dependent on the oxidation state of the adjacent ring. Analogs based on the tetrahydrobenzothiazole core are potent p53 transcriptional inhibitors that enhance paclitaxel-induced apoptosis [1][2]. In contrast, compounds from the aromatic benzothiazole series (which includes the target compound) show increased cytotoxic potency but do not modulate p53 transcriptional activity [1][2]. This fundamental difference in mechanism of action (p53-dependent vs. p53-independent cytotoxicity) is a critical differentiator for researchers investigating specific chemosensitization strategies.

Oncology Research Chemosensitization p53 Biology

Recommended Application Scenarios for (Imidazo[2,1-b]benzothiazol-2-yl)methanol in Research


1. As a Central Intermediate for Dopamine D2 Receptor Ligand SAR Studies

Given its well-defined D2 receptor affinity (Ki = 120 nM), the target compound is an ideal starting point for generating focused libraries of 2-substituted imidazo[2,1-b]benzothiazoles [1]. The -CH2OH group can be easily oxidized to a carboxaldehyde for further diversification or used directly to create new analogs with potentially improved affinity or selectivity profiles. This application is directly supported by the head-to-head comparison data in Section 3.

2. Scaffold for Developing Allosteric Modulators of Nuclear Receptors (e.g., GCR)

The imidazo[2,1-b]benzothiazole core has been validated as a ligand for the glucocorticoid receptor (GCR), acting as a potential allosteric inhibitor [1]. This target compound serves as a core scaffold for the design and synthesis of new analogs aimed at modulating GCR transactivation and transrepression [2]. This provides a pathway for developing novel anti-inflammatory agents with potentially fewer side effects than traditional glucocorticoids.

3. Precursor for In Vivo Probes to Investigate Benzodiazepine Receptor Inverse Agonism

Class-level evidence demonstrates that imidazo[2,1-b]benzothiazoles can act as partial inverse agonists at the central benzodiazepine receptor [1]. The target compound is a key intermediate for synthesizing new analogs with this functional profile. These molecules are valuable tools for studying the role of benzodiazepine receptors in anxiety, cognition, and other neuropsychiatric conditions, especially where reduced GABAergic tone is implicated.

4. Building Block for Selective Immunosuppressants Targeting Cellular Immunity

Based on the class-level evidence of selective DTH suppression [1], this compound can serve as a scaffold for developing novel immunomodulatory agents. Researchers can derivatize the 2-position to optimize for potent and selective suppression of cellular immunity, offering a potential advantage over non-selective immunosuppressants in treating autoimmune diseases or preventing transplant rejection.

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